molecular formula C13H11N3O5S2 B2366071 9-Hydroxyiminofluorene-2,7-disulfonamide CAS No. 321685-35-2

9-Hydroxyiminofluorene-2,7-disulfonamide

Cat. No.: B2366071
CAS No.: 321685-35-2
M. Wt: 353.37
InChI Key: AAUWIESHYVTZBJ-UHFFFAOYSA-N
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Description

“9-Hydroxyiminofluorene-2,7-disulfonamide” is a chemical compound with the molecular formula C13H11N3O5S2 . Its average mass is 353.374 Da and its monoisotopic mass is 353.014008 Da .

Scientific Research Applications

1. Polyimide Membranes for Fuel Cell Applications

A study by Guo et al. (2002) explored the use of sulfonated diamine monomers, including derivatives related to 9-Hydroxyiminofluorene-2,7-disulfonamide, for synthesizing polyimide membranes. These membranes showed promising proton conductivities and stability, making them suitable for fuel cell applications.

2. Inhibitors of Phenylethanolamine N-Methyltransferase

Research by Grunewald et al. (2005) focused on compounds structurally similar to this compound, finding their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These inhibitors showed high potency and selectivity, suggesting their usefulness in related biomedical applications.

3. Carbonic Anhydrase Inhibitors

In the study by Scholz et al. (1993), derivatives of sulfonamides, similar in structure to this compound, were identified as potent inhibitors of carbonic anhydrase. These findings highlight the potential of such compounds in therapeutic applications.

4. Sulfonamides in Organic Chemistry and Medicine

Moskalik and Astakhova (2022) reviewed the use of sulfonamides, including compounds related to this compound, in various fields like organic chemistry, medicine, and biochemistry. Their review, found in Molecules, discusses the versatile applications of these compounds in different chemical reactions and their medicinal properties.

5. Fluorophores for Biochemical Applications

Horváth et al. (2015) explored 9-iminopyronin derivatives, structurally related to this compound, for their potential as fluorophores in biochemical applications. Their findings, published in The Journal of organic chemistry, indicate that these compounds can be used as fluorescent tags and indicators in multichannel imaging.

6. Perfluoroalkyl/Aryl-Substituted Sulfonamides in Medicinal Chemistry

Scozzafava et al. (2000) studied the derivatives of aromatic/heterocyclic sulfonamides, like this compound, for their potential as intraocular pressure-lowering agents. The research, detailed in Journal of medicinal chemistry, demonstrates the relevance of these compounds in ophthalmologic applications.

7. Synthesis and Antimicrobial Study of Sulfonamide Azoles

Zhang et al. (2015) conducted a study on novel sulfonamide azoles, synthesized through a reaction involving compounds similar to this compound. Published in the New Journal of Chemistry, this research highlights the antimicrobial efficacy of these compounds.

8. Detection of Precursors to Perfluoroalkyl Acids

In a study by Houtz and Sedlak (2012), methods were developed for detecting precursors to perfluoroalkyl acids in urban runoff, involving the use of compounds related to this compound. This research in [Environmental science & technology] provides insights into environmental monitoring and protection.

Mechanism of Action

Target of Action

The primary targets of 9-Hydroxyiminofluorene-2,7-disulfonamide are GPX4 and squalene synthase . GPX4 is a glutathione peroxidase that plays a crucial role in protecting the organism from oxidative damage. Squalene synthase is an enzyme involved in the biosynthesis of sterols.

Mode of Action

this compound induces ferroptosis via degradation of GPX4 . Ferroptosis is a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. It also binds and activates squalene synthase .

Biochemical Pathways

The compound affects the pathways related to ferroptosis and sterol biosynthesis. By degrading GPX4, it promotes the accumulation of lipid peroxides, leading to ferroptosis . By activating squalene synthase, it influences the biosynthesis of sterols .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of ferroptosis and the activation of squalene synthase . These actions can lead to cell death and changes in sterol levels, respectively .

Properties

IUPAC Name

9-hydroxyiminofluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUWIESHYVTZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328158
Record name 9-hydroxyiminofluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321685-35-2
Record name 9-hydroxyiminofluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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